molecular formula C9H14ClN3O3S B2891553 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1365961-31-4

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2891553
CAS No.: 1365961-31-4
M. Wt: 279.74
InChI Key: BQEKLBCWMWLZKC-UHFFFAOYSA-N
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Description

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an acetamidomethyl group, a propyl group, and a sulfonyl chloride group attached to a pyrazole ring

Preparation Methods

The synthesis of 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the acetamidomethyl group: This step involves the reaction of the pyrazole derivative with acetamidomethyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

    Oxidation and reduction reactions: The acetamidomethyl group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Coupling reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In biological systems, the compound may interact with proteins and enzymes through its sulfonyl chloride group, forming covalent bonds with nucleophilic residues such as cysteine or lysine. This can lead to the inhibition or modification of enzyme activity, affecting various molecular pathways.

Comparison with Similar Compounds

Similar compounds to 5-(Acetamidomethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride include other pyrazole derivatives with different substituents. For example:

    5-Amino-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with an amino group instead of an acetamidomethyl group.

    5-(Methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an acetamidomethyl group.

Properties

IUPAC Name

5-(acetamidomethyl)-1-propylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O3S/c1-3-4-13-8(5-11-7(2)14)9(6-12-13)17(10,15)16/h6H,3-5H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEKLBCWMWLZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)S(=O)(=O)Cl)CNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365961-31-4
Record name 5-(acetylamino-methyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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